TA 02 is a 15-25 Fold More Potent p38 MAPK Inhibitor than its Parent Compound SB203580
In cell-free assays, TA 02 demonstrates significantly higher potency against p38 MAPK compared to the widely used inhibitor SB203580. TA 02 inhibits p38 MAPK with an IC50 of 20 nM , whereas the reported IC50 for SB203580 in similar assays ranges from 300 nM to 500 nM . This represents a 15- to 25-fold increase in potency, allowing for the use of lower concentrations to achieve the same level of target engagement, which can be crucial for minimizing off-target effects in complex biological systems.
| Evidence Dimension | Inhibitory potency against p38 MAPK |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | SB203580: IC50 = 300 - 500 nM |
| Quantified Difference | 15-fold to 25-fold more potent |
| Conditions | Cell-free kinase assay |
Why This Matters
Higher potency enables the use of lower drug concentrations, potentially reducing off-target effects and improving experimental signal-to-noise ratios in cell-based assays.
